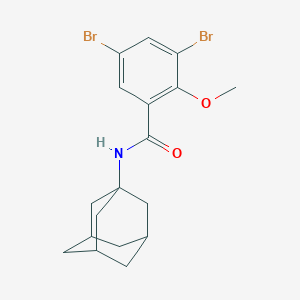![molecular formula C31H25N3OS B301804 (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301804.png)
(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound belongs to the class of thiazolidinones and has been extensively studied for its diverse biological activities.
Wirkmechanismus
The mechanism of action of (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating various signaling pathways. For instance, it has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. The activation of this pathway leads to the inhibition of mTOR signaling, which is involved in cell growth and proliferation. The compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has been shown to have hypoglycemic activity by enhancing insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments are its diverse biological activities and potential therapeutic properties. The compound has been extensively studied for its anti-cancer, anti-inflammatory, and hypoglycemic activities. However, the limitations of using the compound in lab experiments are its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions for the study of (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one include the following:
1. Further studies to elucidate the mechanism of action of the compound.
2. Studies to optimize the synthesis method and improve the yield and purity of the compound.
3. In vivo studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.
4. Studies to evaluate the potential of the compound as a therapeutic agent for various diseases.
5. Studies to investigate the structure-activity relationship of the compound and develop more potent analogs.
Conclusion:
In conclusion, (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. The compound has been extensively studied for its diverse biological activities and has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. However, further studies are required to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.
Synthesemethoden
The synthesis of (2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of benzyl isothiocyanate, 9-ethylcarbazole-3-carbaldehyde, and phenylhydrazine in the presence of triethylamine and acetonitrile. The reaction proceeds via a multicomponent reaction, and the product is obtained in good yield. The purity and identity of the compound are confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one has been studied extensively for its diverse biological activities. The compound has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. The compound also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Furthermore, it has been shown to have hypoglycemic activity by enhancing insulin sensitivity.
Eigenschaften
Produktname |
(2Z,5E)-3-benzyl-5-[(9-ethyl-9H-carbazol-3-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C31H25N3OS |
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
(5E)-3-benzyl-5-[(9-ethylcarbazol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H25N3OS/c1-2-33-27-16-10-9-15-25(27)26-19-23(17-18-28(26)33)20-29-30(35)34(21-22-11-5-3-6-12-22)31(36-29)32-24-13-7-4-8-14-24/h3-20H,2,21H2,1H3/b29-20+,32-31? |
InChI-Schlüssel |
QZMVTSRLBCTWRZ-QETSVTLESA-N |
Isomerische SMILES |
CCN1C2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=NC4=CC=CC=C4)S3)CC5=CC=CC=C5)C6=CC=CC=C61 |
SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CC5=CC=CC=C5)C6=CC=CC=C61 |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)CC5=CC=CC=C5)C6=CC=CC=C61 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301721.png)
![4-(3-{(E)-[1-(3-chloro-2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile](/img/structure/B301725.png)
![5-ethoxy-6-[(E)-2-nitroethenyl]-1,3-benzodioxole](/img/structure/B301728.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-3-(1-methyl-2-propenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301729.png)
![5-[(6-Ethoxy-1,3-benzodioxol-5-yl)methylene]-3-ethyl-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B301730.png)
![2-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B301731.png)
![5-[2,5-Dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B301732.png)
![5-{[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301734.png)
![5-{[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301735.png)
![5-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B301736.png)
![[2-oxo-3-(2-oxo-2-phenylethoxy)-2,3-dihydro-1H-benzimidazol-1-yl]methyl benzoate](/img/structure/B301737.png)

![N-{4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methyl-2-quinoxalinyl)amino]-2-methoxyphenyl}-2-methylpropanamide](/img/structure/B301742.png)
